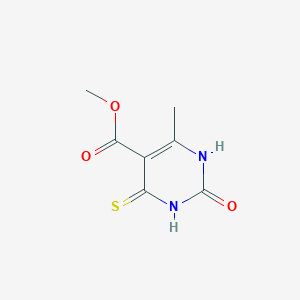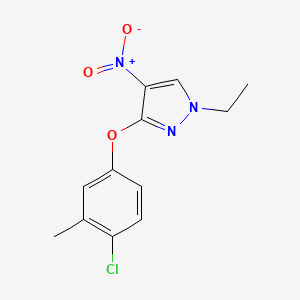
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride” is a chemical compound with the CAS number 1432678-30-2 . It is used in research and falls under the categories of Organic Building Blocks, Sulfones, Hydrazines, and Amines .
Molecular Structure Analysis
The molecular formula of this compound is C5H13ClN2O2S . It has a molecular weight of 200.69 . The structure includes a thiopyran ring, which is a six-membered heterocyclic ring containing one sulfur atom, and a hydrazine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.69 . It should be stored in an inert atmosphere and at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
"4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" is a crucial intermediate in the synthesis of cyclic sulfone derivatives, which are valuable building blocks in medicinal chemistry. Hugelshofer et al. (2021) developed a scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, demonstrating its utility in preparing various 4,4-disubstituted cyclic sulfone derivatives for drug discovery applications (Hugelshofer et al., 2021). Furthermore, Hatial et al. (2015) reported a high-yielding synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides through a base-induced process starting from eneyne sulfones, showcasing the compound's versatility in synthesizing heterocyclic structures (Hatial et al., 2015).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, the structure-activity relationship (SAR) studies have leveraged derivatives of "4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" for potential biological applications. Zia-ur-Rehman et al. (2009) synthesized a novel series of biologically active compounds starting from related structures, evaluated for their antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).
Computational and Theoretical Studies
The compound has also been the subject of computational and theoretical studies to understand its conformers and rotamers. Freeman et al. (2002) performed an extensive Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) study on 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, providing insight into the conformational preferences and steric effects of various substituents (Freeman et al., 2002).
Materials Science
Moreover, "4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" derivatives have found applications in materials science. Wang et al. (2014) designed hydrazide-based fluorescent probes for detecting Cu2+ and Hg2+ in aqueous solutions, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Wang et al., 2014).
Safety and Hazards
The compound has a GHS signal word of "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled.
Propiedades
IUPAC Name |
(1,1-dioxothian-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-7-5-1-3-10(8,9)4-2-5;/h5,7H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIROBKUYAHKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)

![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2735636.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2735637.png)
![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)
![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)

![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)